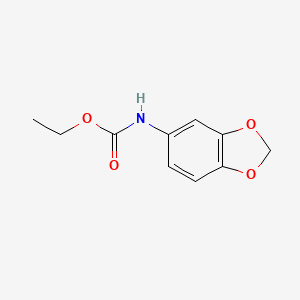![molecular formula C18H23N3O6 B2854453 6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 1021060-61-6](/img/structure/B2854453.png)
6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a useful research compound. Its molecular formula is C18H23N3O6 and its molecular weight is 377.397. The purity is usually 95%.
BenchChem offers high-quality 6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Photoluminescent Properties and Electronic Applications
A study described the synthesis of π-conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units, showcasing strong photoluminescence and good solubility. These compounds have been identified for their potential in electronic applications due to their photochemical stability and ability to form soluble hairy rod-type polymers, making them suitable for use in devices that require strong photoluminescent materials (Beyerlein & Tieke, 2000).
Synthetic Pathways and Structural Exploration
Research on the synthesis of novel heterocycle derivatives, including hydroxybenzoylpyrido[2,3-d]pyrimidines, has been conducted to explore their spectral and computational properties. These studies provide insights into the electronic structures of such compounds through density functional theory (DFT) and time-dependent (TD-DFT) computations, indicating their potential in various scientific applications due to their unique reactivity and electronic properties (Ashraf et al., 2019).
Potential in Polymer Solar Cells
Another application involves the use of conjugated polyelectrolytes with diketopyrrolopyrrole (DPP) backbones for electron transport layers in polymer solar cells. These materials have demonstrated high conductivity and electron mobility, significantly improving the power conversion efficiency of the devices. The interfacial dipole moment created by such n-type conjugated polyelectrolytes can substantially reduce the work function of electrodes, enhancing electron extraction efficiency (Hu et al., 2015).
Antimicrobial Activity
The synthesis and antimicrobial activity of new Schiff bases of pyrido[1,2-a]pyrimidine derivatives with certain amino acids have been explored, indicating that these compounds possess variable antibacterial activities. Such studies highlight the potential of pyrimidine derivatives in developing new antibacterial and antifungal agents (Alwan, Al Kaabi, & Hashim, 2014).
Catalytic and Antitumor Activities
Research on coordination complexes based on pyrimidine derivatives has revealed their promising catalytic properties and antitumor activities. These complexes have been investigated for their efficiency in the decolorization of dyes and the oxidation of organic compounds, as well as their potential in inhibiting the growth of cancer cells (Lu et al., 2015).
Propriétés
IUPAC Name |
6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-9(22)7-21-8-11-14(17(21)23)15(20-18(24)19-11)10-5-12(25-2)16(27-4)13(6-10)26-3/h5-6,9,15,22H,7-8H2,1-4H3,(H2,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSHDJMHOAOIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-hydroxypropyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

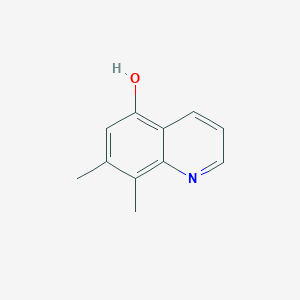
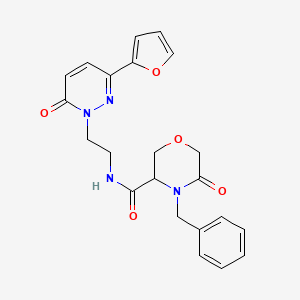
![1-[(2-Methylphenyl)methyl]-4-pyrazol-1-ylpiperidine](/img/structure/B2854374.png)
![3-[2-(2,4-Dichlorophenoxy)phenyl]acrylic acid](/img/structure/B2854375.png)
![ethyl 2-(2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamido)acetate](/img/structure/B2854376.png)
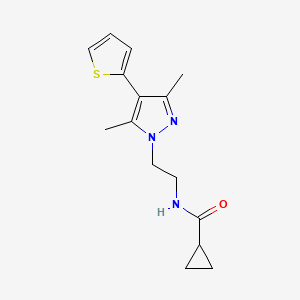
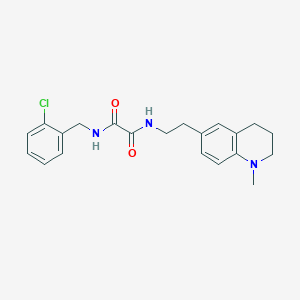

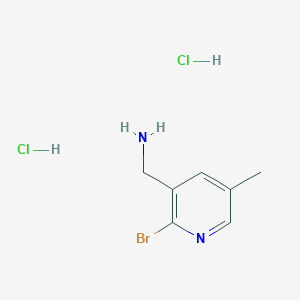

![N-(3-acetamidophenyl)-7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2854388.png)
